molecular formula C9H11Cl2NO B13045474 (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Cat. No.: B13045474
M. Wt: 220.09 g/mol
InChI Key: HKYDFXFCJNJWNZ-OLAZFDQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Amino-1-(3,5-dichlorophenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.

    1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound with only one chlorine atom on the phenyl ring.

Uniqueness

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of two chlorine atoms on the phenyl ring also contributes to its unique chemical reactivity and properties.

Biological Activity

(1S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant potential in pharmacology due to its structural features. It possesses an amino group and a hydroxyl group, contributing to its biological activity. The dichlorophenyl substituent enhances its reactivity and interaction with biological targets, making it a candidate for further research in medicinal chemistry and neuropharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H12_{12}Cl2_2N\O
  • Molecular Weight : Approximately 220.09 g/mol
  • Chirality : The specific chiral configuration at the carbon adjacent to the amino group influences its biological interactions.

Research indicates that this compound may interact with neurotransmitter systems, particularly through binding to receptors involved in central nervous system activity. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring may enhance these interactions, potentially affecting neurotransmitter release and receptor activation.

Pharmacological Potential

The compound exhibits various pharmacological activities, including:

  • Neurotransmitter Modulation : Similar compounds have shown effects on dopamine and serotonin receptors, suggesting that this compound may also influence these pathways.
  • Antimicrobial Activity : Some studies have indicated that derivatives of compounds with similar structures possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

StudyFindings
MDPI Study on Antimicrobial ActivityDemonstrated structure-dependent antimicrobial activity against Gram-positive pathogens .
A549 Cell Culture ModelInvestigated anticancer activity; compounds with similar substitutions showed significant cytotoxic effects on lung cancer cells .
High-throughput Screening for D3 Receptor AgonistsIdentified potential agonistic properties relevant to neurological applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that maintain its stereochemical integrity. This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities.

Synthetic Pathway Overview:

  • Starting Materials : Use of appropriate precursors to introduce the amino and hydroxyl groups.
  • Chlorination : Selective chlorination at the 3 and 5 positions of the phenyl ring.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired enantiomer.

Future Directions

Further research is warranted to elucidate the specific mechanisms by which this compound interacts with biological systems. Potential avenues include:

  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance desired biological activities while minimizing side effects.
  • Exploration in Agrochemicals : Given its structural properties, applications in pest control or herbicides could also be investigated.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

HKYDFXFCJNJWNZ-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.